molecular formula C22H27N7O3 B3587965 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

Cat. No.: B3587965
M. Wt: 437.5 g/mol
InChI Key: WTSZLOPEDLZXJT-UHFFFAOYSA-N
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Description

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a furan ring, and a cyclohexane carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazole ring, the introduction of the furan ring, and the coupling of these intermediates with the cyclohexane carboxamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability, safety, and environmental impact. Advanced purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group in the tetrazole ring can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the nitro group in the tetrazole ring produces an amine derivative.

Scientific Research Applications

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity, stability, and reactivity.

Mechanism of Action

The mechanism of action of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The furan ring and cyclohexane carboxamide moiety may contribute to the compound’s overall binding affinity and specificity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
  • 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

Uniqueness

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with thiophene or pyridine rings. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-[[2-(5-aminotetrazol-1-yl)acetyl]-(furan-2-ylmethyl)amino]-N-(2-methylphenyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O3/c1-16-8-3-4-10-18(16)24-20(31)22(11-5-2-6-12-22)28(14-17-9-7-13-32-17)19(30)15-29-21(23)25-26-27-29/h3-4,7-10,13H,2,5-6,11-12,14-15H2,1H3,(H,24,31)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSZLOPEDLZXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(CC3=CC=CO3)C(=O)CN4C(=NN=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 2
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 3
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 5
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE
Reactant of Route 6
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

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